3-(4-bromophenyl)-3H-pyridazin-6-one is a heterocyclic compound characterized by a pyridazine ring substituted with a bromophenyl group. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and materials science. Its structure allows for diverse chemical reactivity, making it a valuable scaffold for the development of new therapeutic agents and materials.
The compound can be synthesized through specific chemical reactions involving 4-bromobenzoyl chloride and hydrazine hydrate, leading to the formation of the pyridazinone structure. The synthesis methods and properties have been documented in several scientific sources, including Benchchem and various academic publications .
3-(4-bromophenyl)-3H-pyridazin-6-one is classified as a pyridazinone, which is a type of heterocyclic compound. Its molecular formula is , and it possesses a molecular weight of 251.08 g/mol. The compound's unique structure contributes to its potential applications in medicinal chemistry and materials science.
The synthesis of 3-(4-bromophenyl)-3H-pyridazin-6-one typically involves the following steps:
The molecular structure of 3-(4-bromophenyl)-3H-pyridazin-6-one features:
3-(4-bromophenyl)-3H-pyridazin-6-one can participate in several types of chemical reactions:
These reactions can be influenced by factors such as temperature, solvent choice, and the presence of catalysts, which are critical for optimizing yields and selectivity.
The mechanism by which 3-(4-bromophenyl)-3H-pyridazin-6-one exerts its biological effects largely depends on its application in medicinal chemistry. It may act by binding to specific enzymes or receptors, inhibiting their activity. The bromophenyl group enhances binding affinity through hydrophobic interactions and halogen bonding, which are crucial for its efficacy as a therapeutic agent .
3-(4-bromophenyl)-3H-pyridazin-6-one has several notable applications:
This compound exemplifies the intersection of synthetic chemistry and practical applications in science, highlighting its importance across multiple research domains.
The pyridazinone nucleus—a six-membered heterocycle featuring two adjacent nitrogen atoms—represents a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and synthetic adaptability. This scaffold serves as a bioisosteric replacement for phenyl, pyridine, or other nitrogen-containing heterocycles, enabling optimization of drug-like properties such as solubility, metabolic stability, and target binding affinity [3] [5]. Its π-deficient nature facilitates electron-accepting interactions, while the lactam moiety provides hydrogen-bonding capabilities critical for target engagement [5] [8].
Pyridazinone derivatives exhibit broad therapeutic applicability, evidenced by clinically approved agents:
Recent drug discovery efforts have leveraged pyridazinones to target diverse pathologies:
Table 1: Therapeutic Applications of Pyridazinone Derivatives
| Therapeutic Area | Target/Mechanism | Example Compound | Key Activity |
|---|---|---|---|
| Cardiovascular | PDE III inhibition | Zardaverine | Vasodilation, antiplatelet effects |
| Oncology | VEGFR-2/c-Met inhibition | Sorafenib analogs | Antiangiogenic, GI₅₀ = 1.66–100 μM |
| Anticoagulation | Factor XIa inhibition | Chloropyridazine derivatives | FXIa Ki = 1.9–22 nM |
| Virology | Hepatitis A capsid binding | Triazine-pyridazinone hybrids | Virucidal activity vs. HAV |
The introduction of a 4-bromophenyl group at the N3 position of pyridazinone generates 3-(4-bromophenyl)-3H-pyridazin-6-one, a structure with distinct physicochemical and pharmacological properties. This modification profoundly impacts:
Iodo: Increased steric hindrance potentially disrupts binding geometry [5]
Metabolic Stability: Bromine’s lower bond dissociation energy (65 kcal/mol) versus chlorine (81 kcal/mol) reduces susceptibility to oxidative debromination by cytochrome P450 enzymes. This enhances metabolic half-life compared to chlorophenyl analogs, as confirmed in human liver microsome studies [4] [6].
Table 2: Comparative Analysis of 4-Halophenyl Substituents on Pyridazinone
| Substituent | Atomic Radius (Å) | Electro-negativity | Hydrophobicity (π) | Metabolic Stability (HLM t₁/₂, min) |
|---|---|---|---|---|
| 4-Br | 1.15 | 2.96 | 0.86 | >30 |
| 4-Cl | 0.99 | 3.16 | 0.71 | 20–25 |
| 4-F | 0.72 | 3.98 | 0.14 | 15–20 |
| 4-I | 1.33 | 2.66 | 1.12 | <15 (due to dehalogenation) |
Synthetic routes to 3-(4-bromophenyl)-3H-pyridazin-6-one typically involve:
Table 3: Synthetic Methods for 3-(4-Bromophenyl)-3H-pyridazin-6-one
| Method | Starting Materials | Conditions | Yield (%) | Advantages |
|---|---|---|---|---|
| Cyclocondensation | 4-BrC₆H₄NHNH₂ + maleic anhydride | Ethanol, reflux, 6h | 65–78 | Atom-economical, few steps |
| N-Alkylation | 6-OH-pyridazinone + 1,4-dibromobenzene | K₂CO₃, DMF, 80°C, 12h | 45–60 | High regioselectivity |
| Pd-catalyzed Arylation | Pyridazinone + 4-bromophenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, dioxane | 70–85 | Compatible with complex substrates |
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0